Carbamazepin-10,11-epoxid
Übersicht
Beschreibung
Carbamazepine 10,11-epoxide is a pharmacologically active metabolite of carbamazepine, an anticonvulsant and mood-stabilizing drug. This compound is formed in the liver through the oxidation of carbamazepine by the enzyme cytochrome P450 3A4. It plays a significant role in the therapeutic effects and potential side effects of carbamazepine treatment .
Wissenschaftliche Forschungsanwendungen
Carbamazepine 10,11-epoxide has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of carbamazepine and the formation of reactive metabolites.
Biology: Investigated for its role in the pharmacokinetics and pharmacodynamics of carbamazepine.
Medicine: Monitored in therapeutic drug monitoring to optimize carbamazepine dosing and minimize side effects.
Wirkmechanismus
Target of Action
Carbamazepine 10,11-epoxide is the primary, active metabolite of Carbamazepine . The compound’s primary targets are the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
One major hypothesis is that it inhibits sodium channel firing, thereby treating seizure activity . Animal research studies have demonstrated that Carbamazepine exerts its effects by lowering polysynaptic nerve response and inhibiting post-tetanic potentiation .
Biochemical Pathways
Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to Carbamazepine-10,11-epoxide . Additional isoenzymes that contribute to the metabolism of Carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . Carbamazepine-10,11-epoxide is in turn metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .
Pharmacokinetics
After oral ingestion, Carbamazepine is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and plasma protein binding is 75% . The protein binding of the pharmacologically active metabolite, Carbamazepine-10,11-epoxide, is 50% . Carbamazepine undergoes autoinduction so that its clearance can increase threefold within several weeks of starting therapy . The half-life of Carbamazepine-10,11-epoxide is 34 h .
Result of Action
Carbamazepine-10,11-epoxide is pharmacologically active and is used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is also useful for monitoring patients exhibiting symptoms of Carbamazepine toxicity whose total serum Carbamazepine concentration is within the therapeutic range .
Action Environment
The action of Carbamazepine 10,11-epoxide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Carbamazepine induces CYP2C9, increasing the elimination rate of Phenytoin, while Phenytoin is a CYP3A4 inducer, which accelerates the biotransformation rate of Carbamazepine .
Biochemische Analyse
Biochemical Properties
Carbamazepine 10,11-epoxide interacts with various enzymes and proteins in the body. It is metabolized in the liver by the CYP 3A4 and CYP 2C8 subtypes of the cytochrome P450 system . The nature of these interactions involves the conversion of carbamazepine into carbamazepine 10,11-epoxide, which then exerts its pharmacological effects .
Cellular Effects
The effects of Carbamazepine 10,11-epoxide on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carbamazepine 10,11-epoxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine 10,11-epoxide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and use of this compound.
Dosage Effects in Animal Models
The effects of Carbamazepine 10,11-epoxide can vary with different dosages in animal models. This includes threshold effects, as well as toxic or adverse effects at high doses . These dosage effects are important considerations in the study and use of this compound.
Metabolic Pathways
Carbamazepine 10,11-epoxide is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels . These metabolic interactions are important considerations in the study and use of this compound.
Transport and Distribution
Carbamazepine 10,11-epoxide is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can influence its localization or accumulation . These transport and distribution effects are important considerations in the study and use of this compound.
Subcellular Localization
The subcellular localization of Carbamazepine 10,11-epoxide and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . These localization effects are important considerations in the study and use of this compound.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Carbamazepin-10,11-epoxid wird durch Oxidation von Carbamazepin synthetisiert. Das Hauptenzym, das an diesem Prozess beteiligt ist, ist Cytochrom P450 3A4. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Sauerstoff und des Enzyms in einer geeigneten Pufferlösung. Die Reaktion kann in vitro mit isolierten Lebermikrosomen oder in vivo in der Leber durchgeführt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Oxidation von Carbamazepin unter Verwendung von Bioreaktoren, die Lebermikrosomen oder rekombinantes Cytochrom P450 3A4 enthalten. Der Prozess ist optimiert, um die Ausbeute und Reinheit des Epoxids zu maximieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Eine weitere Oxidation kann auftreten, was zur Bildung von Dihydrodiol-Derivaten führt.
Reduktion: Das Epoxid kann unter bestimmten Bedingungen zu Carbamazepin reduziert werden.
Substitution: Der Epoxidring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Sauerstoff und Cytochrom P450 3A4 sind die wichtigsten Reagenzien.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Glutathion können mit dem Epoxidring reagieren.
Hauptprodukte
Dihydrodiol-Derivate: Durch weitere Oxidation gebildet.
Carbamazepin: Durch Reduktion gebildet.
Glutathion-Addukte: Durch nukleophile Substitution gebildet.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spannungsgesteuerte Natriumkanäle in Neuronen hemmt. Diese Hemmung stabilisiert hyperexizierte Nervenmembranen, reduziert die wiederholte neuronale Aktivität und verringert die synaptische Übertragung. Die Verbindung bindet an den inaktivierten Zustand der Natriumkanäle und verhindert deren Rückkehr in den Ruhezustand, wodurch die neuronale Erregbarkeit reduziert wird .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamazepine 10,11-epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of dihydrodiol derivatives.
Reduction: The epoxide can be reduced back to carbamazepine under certain conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen and cytochrome P450 3A4 are the primary reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as glutathione can react with the epoxide ring.
Major Products
Dihydrodiol derivatives: Formed through further oxidation.
Carbamazepine: Formed through reduction.
Glutathione adducts: Formed through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Oxcarbazepin: Eine strukturell verwandte Verbindung, die ebenfalls zu einem aktiven Epoxid metabolisiert wird.
Eslicarbazepinacetat: Eine weitere verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
Carbamazepin-10,11-epoxid ist einzigartig in seiner Bildung direkt aus Carbamazepin und seinem signifikanten Beitrag zu den therapeutischen und toxischen Wirkungen der Carbamazepin-Behandlung. Im Gegensatz zu Oxcarbazepin und Eslicarbazepinacetat, die Prodrugs sind, ist Carbamazepin selbst ein aktives Medikament, das weiter zum aktiven Epoxid metabolisiert wird .
Biologische Aktivität
Carbamazepine-10,11-epoxide (CBZE) is an active metabolite of carbamazepine (CBZ), a widely used anticonvulsant medication. Understanding the biological activity of CBZE is crucial due to its implications in therapeutic efficacy and potential toxicity. This article reviews the biochemical pathways, pharmacological effects, clinical studies, and case reports associated with CBZE.
Chemical Structure and Metabolism
Carbamazepine belongs to the dibenzazepine class of compounds and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, into CBZE. The structure of CBZE includes an epoxide group that contributes to its biological activity. The metabolic pathway can be summarized as follows:
- Carbamazepine → Carbamazepine-10,11-epoxide (via CYP3A4)
- Carbamazepine-10,11-epoxide → 10,11-dihydroxycarbamazepine (via epoxide hydrolase)
This metabolic conversion is significant as CBZE is considered to be responsible for much of the anticonvulsant activity attributed to carbamazepine itself .
Anticonvulsant Activity
CBZE exhibits anticonvulsant properties similar to those of its parent compound. In a pilot study involving patients with epilepsy, patients switched from carbamazepine to CBZE showed no significant change in seizure control; however, neuropsychological assessments indicated improvements in cognitive functions such as finger motor speed and logical reasoning during the CBZE treatment period .
Neurotoxicity
Despite its therapeutic benefits, CBZE has been associated with neurotoxic effects. Elevated levels of CBZE have been implicated in adverse reactions, including sedation and dizziness. A notable case report documented a fatal overdose where the concentration of CBZE was found to be significantly higher than that of carbamazepine itself, suggesting a potential for increased toxicity at high levels .
Therapeutic Drug Monitoring
The monitoring of CBZE levels is critical in clinical settings due to its potential effects on drug efficacy and safety. Accurate quantification methods are essential for assessing therapeutic ranges and avoiding toxicity. Studies have proposed mathematical models for estimating concentrations of both carbamazepine and CBZE based on immunoassay data, which can facilitate better monitoring practices .
Drug Interactions
CBZE's metabolism can be influenced by other medications that induce or inhibit CYP3A4. For instance, co-administration with drugs like topiramate has been shown to increase CBZE levels due to CYP3A4 induction, raising concerns about drug-drug interactions that could lead to elevated toxicity .
Case Study 1: Epilepsy Management
In a controlled trial with seven patients transitioning from carbamazepine to CBZE, no significant changes in seizure frequency were noted; however, cognitive assessments revealed improvements during the period when patients received CBZE. This highlights the need for further research into the cognitive effects of this metabolite .
Case Study 2: Overdose Incident
A report on a young female patient who ingested a high dose of carbamazepine revealed that her CBZE levels were 450% higher than those of carbamazepine at the time of her death. This case underscores the importance of monitoring metabolite levels in overdose situations as they may provide insight into the severity of toxicity and guide treatment decisions .
Eigenschaften
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891456 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36507-30-9 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamazepine epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamazepin-10,11-epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAMAZEPINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbamazepine-10,11-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?
A1: Like its parent drug carbamazepine, carbamazepine-10,11-epoxide is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.
Q2: Does carbamazepine-10,11-epoxide contribute to the overall anticonvulsant effect of carbamazepine therapy?
A2: Yes, carbamazepine-10,11-epoxide possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]
Q3: How is carbamazepine-10,11-epoxide formed in the body?
A4: Carbamazepine-10,11-epoxide is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]
Q4: How is carbamazepine-10,11-epoxide eliminated from the body?
A5: Carbamazepine-10,11-epoxide is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]
Q5: What factors can influence the plasma concentration of carbamazepine-10,11-epoxide?
A5: Several factors can affect carbamazepine-10,11-epoxide levels:
- Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased carbamazepine-10,11-epoxide levels. [, , , , , , ]
- Genetic factors: Individual variations in enzyme activity can influence carbamazepine-10,11-epoxide concentrations. [, , ]
- Liver function: Impaired liver function may lead to decreased metabolism and potentially higher carbamazepine-10,11-epoxide levels. [, ]
Q6: How does the co-administration of valproic acid affect carbamazepine-10,11-epoxide levels?
A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing carbamazepine-10,11-epoxide. [, , , , , ] Co-administration can lead to significantly elevated carbamazepine-10,11-epoxide levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]
Q7: Are there other drugs besides valproic acid that can interact with carbamazepine-10,11-epoxide?
A8: Yes, other drugs that interact with the same metabolic pathways can affect carbamazepine-10,11-epoxide levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to carbamazepine-10,11-epoxide ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the carbamazepine-10,11-epoxide to carbamazepine ratio. [, ]
Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?
A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.
Q9: What are the common methods used to measure carbamazepine and carbamazepine-10,11-epoxide levels?
A9: Several analytical techniques are available:
- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and carbamazepine-10,11-epoxide. [, , , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]
- Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]
Q10: Are there any challenges associated with measuring carbamazepine-10,11-epoxide levels?
A10:
- Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with carbamazepine-10,11-epoxide, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.
- Low concentrations: Carbamazepine-10,11-epoxide is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []
Q11: What are some future research directions regarding carbamazepine-10,11-epoxide?
A11: Future research should focus on:
- Further elucidating the individual contributions of carbamazepine and carbamazepine-10,11-epoxide to both therapeutic and adverse effects. [, , ]
- Investigating the potential for personalized medicine approaches, considering individual variations in carbamazepine-10,11-epoxide metabolism and response. [, ]
- Developing and validating more specific and sensitive analytical methods for carbamazepine-10,11-epoxide measurement, particularly point-of-care testing for rapid assessment in clinical settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.